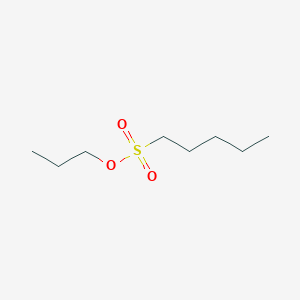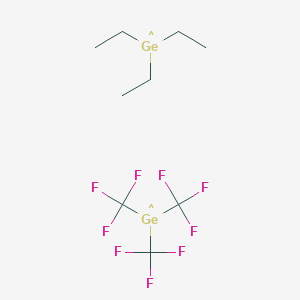
Triethylgermyl--tris(trifluoromethyl)germyl (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylgermyl–tris(trifluoromethyl)germyl (1/1) is a chemical compound that belongs to the class of organogermanium compounds. It is characterized by the presence of both triethylgermyl and tris(trifluoromethyl)germyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethylgermyl–tris(trifluoromethyl)germyl (1/1) typically involves the reaction of triethylgermane with tris(trifluoromethyl)germane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene .
Industrial Production Methods
While specific industrial production methods for Triethylgermyl–tris(trifluoromethyl)germyl (1/1) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Triethylgermyl–tris(trifluoromethyl)germyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups .
Scientific Research Applications
Triethylgermyl–tris(trifluoromethyl)germyl (1/1) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Medicine: The compound’s unique properties make it a candidate for drug development and other pharmaceutical applications.
Industry: It is used in the production of advanced materials, including semiconductors and other electronic components
Mechanism of Action
The mechanism of action of Triethylgermyl–tris(trifluoromethyl)germyl (1/1) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metals and other elements. These complexes can then participate in catalytic reactions, influencing the rate and outcome of chemical processes. The specific pathways involved depend on the nature of the reactions and the conditions under which they are carried out .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Triethylgermyl–tris(trifluoromethyl)germyl (1/1) include other organogermanium compounds such as:
- Triethylgermane
- Tris(trifluoromethyl)germane
- Trifluoromethylated germanium compounds
Uniqueness
What sets Triethylgermyl–tris(trifluoromethyl)germyl (1/1) apart from these similar compounds is its unique combination of triethylgermyl and tris(trifluoromethyl)germyl groups. This combination imparts distinct chemical properties, making it particularly useful in specific synthetic and industrial applications .
Properties
CAS No. |
82471-43-0 |
|---|---|
Molecular Formula |
C9H15F9Ge2 |
Molecular Weight |
439.5 g/mol |
InChI |
InChI=1S/C6H15Ge.C3F9Ge/c1-4-7(5-2)6-3;4-1(5,6)13(2(7,8)9)3(10,11)12/h4-6H2,1-3H3; |
InChI Key |
LMEZEHGEIJMQLR-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)CC.C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


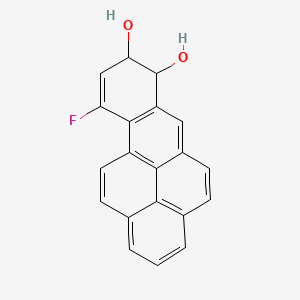
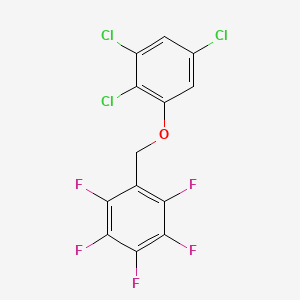
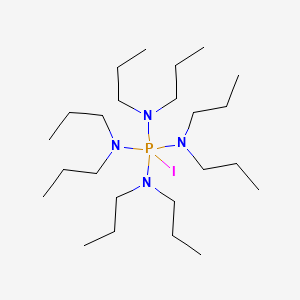
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)

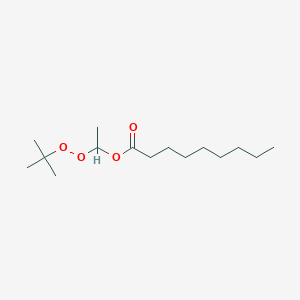
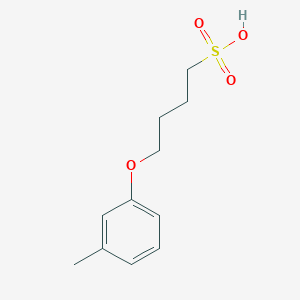
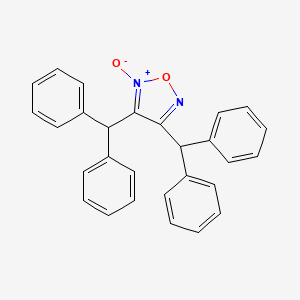
![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
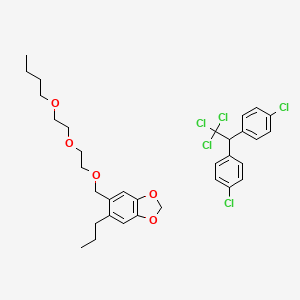
![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/structure/B14415719.png)
![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)
![Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate](/img/structure/B14415730.png)
